6-methyl-3-phenyl-2H-1,2,4-triazin-5-one

Description

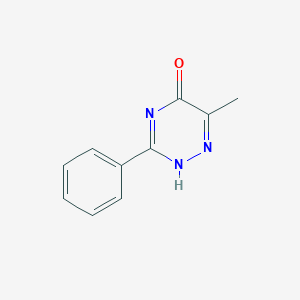

6-Methyl-3-phenyl-2H-1,2,4-triazin-5-one is a heterocyclic compound featuring a triazinone core substituted with a methyl group at position 6 and a phenyl ring at position 2. Its molecular structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

6-methyl-3-phenyl-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-7-10(14)11-9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOHHBLOVGBIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

6-methyl-3-phenyl-2H-1,2,4-triazin-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

6-methyl-3-phenyl-2H-1,2,4-triazin-5-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. In biology, it has potential applications in the study of biochemical pathways and molecular interactions. In medicine, this compound is being investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-methyl-3-phenyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazinone Core

Amino and Sulfanyl Derivatives

- 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one hydrochloride (CAS 2137786-24-2): This compound replaces the phenyl group with a sulfanyl (-SH) moiety and introduces an amino group at position 3.

- 6-Amino-3-phenyl-1,2,4-triazin-5(2H)-one hydrazone: The addition of a hydrazone group at position 6 introduces a reactive site for further functionalization, which could be leveraged in drug discovery for antimalarial or anticancer applications .

Thioxo and Thiazolo-Fused Derivatives

- 6-Methyl-3-thioxo-1,2,4-triazin-5-one: Replacing the phenyl group with a thioxo (-S) group increases electron-withdrawing effects, stabilizing the triazinone ring. This derivative serves as a precursor for thiazolo[3,2-b]triazine-diones, which exhibit cytotoxic activity against HepG2, MCF-7, and A549 cancer cell lines (IC₅₀ values: 1.5–8.2 µM) .

- 7H-Thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives : Fusion with a thiazole ring enhances rigidity and π-stacking capacity, improving antibacterial activity. Ester and carboxylic acid moieties at position 3 further modulate bioavailability .

Bulkier Substituents

- Such derivatives are used in herbicidal applications due to their stability and selective binding .

- 6-(2,3-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazin-5-one : Chlorinated aryl groups and pyrazole rings enhance lipophilicity and target affinity, relevant for antiparasitic or antiviral drug development .

SAR Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.